MCL 0020 - 475498-27-2

MCL 0020

Catalog Number: EVT-8043316
CAS Number: 475498-27-2
Molecular Formula: C34H39N7O4
Molecular Weight: 609.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MCL 0020 is classified as a small molecule drug candidate with specific activity against the melanocortin 4 receptor. It is derived from a series of chemical modifications aimed at enhancing selectivity and efficacy in receptor binding. The compound's development is part of ongoing research into the modulation of appetite and metabolic pathways, particularly in conditions characterized by altered feeding behavior .

Synthesis Analysis

The synthesis of MCL 0020 involves several key steps that utilize various chemical reagents and conditions to achieve the desired molecular structure.

  1. Initial Reaction: The synthesis begins with the reaction of specific aniline derivatives with methyl 2-oxocyclopentane-1-carboxylate. This step often employs a diazotization agent such as sodium nitrite in an acidic aqueous solution to facilitate the formation of hydrazone intermediates .
  2. Intermediate Formation: Following the initial reaction, the hydrazone is further processed through a series of steps involving acid-base reactions and isolation techniques. The use of concentrated sulfuric acid and methanol is common in these steps to promote further chemical transformations .
  3. Final Steps: The final synthesis stages involve heating and additional purification processes to isolate MCL 0020 in its active form. Parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity .
Molecular Structure Analysis

MCL 0020 exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.

  • Core Structure: The core of MCL 0020 features an indole ring system, which is known for its role in various biological activities. The presence of halogen substituents (such as bromine and chlorine) on the aromatic rings enhances its binding affinity to the melanocortin receptors.
  • Functional Groups: Key functional groups include carboxylates and methoxy groups that play significant roles in solubility and receptor interaction. The trifluoroacetate moiety is particularly important for modulating pharmacokinetic properties .
  • Analytical Techniques: Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and purity of synthesized MCL 0020.
Chemical Reactions Analysis

MCL 0020 participates in various chemical reactions that are essential for its synthesis and potential modifications:

  1. Hydrazone Formation: The initial condensation reaction between aniline derivatives and carbonyl compounds forms hydrazones, which are crucial intermediates in the synthesis pathway .
  2. Reduction Reactions: Subsequent reduction steps may involve reagents like lithium aluminum hydride or other reducing agents to convert intermediates into their desired forms.
  3. Esterification: The final stages often include esterification reactions where carboxylic acids react with alcohols under acidic conditions to form esters, enhancing the compound's bioavailability .
Mechanism of Action

The mechanism of action of MCL 0020 centers around its antagonistic activity at the melanocortin 4 receptor:

Physical and Chemical Properties Analysis

MCL 0020 possesses several notable physical and chemical properties:

  • Solubility: The compound is generally soluble in organic solvents such as dimethyl sulfoxide and methanol, which aids in its formulation for biological assays.
  • Stability: Stability studies indicate that MCL 0020 maintains integrity under various pH conditions, although specific storage conditions may be recommended to prevent degradation.
  • Melting Point: The melting point range can provide insights into purity; typically, pure compounds exhibit sharp melting points.
Applications

MCL 0020 has several potential applications within scientific research and therapeutic contexts:

  1. Appetite Regulation Studies: Due to its selective action on the melanocortin 4 receptor, MCL 0020 is valuable for studying mechanisms of appetite regulation and obesity management.
  2. Pharmacological Research: It serves as a tool compound for investigating receptor signaling pathways associated with metabolic disorders.
  3. Therapeutic Development: There is potential for developing MCL 0020 into a therapeutic agent aimed at treating conditions characterized by altered appetite, such as stress-induced eating disorders or cachexia associated with chronic illnesses .
Theoretical Frameworks for Molecular Targeting in MCL 0020 Research

Systems Biology Approaches to MCL 0020 Pathway Elucidation

Systems biology provides a holistic framework for mapping the polypharmacological effects of MCL 0020 by integrating multi-omics data across genomic, proteomic, and metabolomic layers. This approach identifies nonlinear interactions between drug-targeted pathways and compensatory cellular networks. Key methodologies include:

  • Multi-omics Integration: Combining transcriptomic profiles from patient-derived glioblastoma stem cells treated with FAK/MEK inhibitors (e.g., VS4718 and trametinib) with proteomic data from Reverse Phase Protein Array (RPPA) profiling reveals synergistic pathway suppression. This integration uncovers crosstalk between integrin-mediated signaling (FAK) and MAPK cascades, which collectively inhibit tumor invasion and spheroid growth [1] [9].
  • Computational Modeling: Boolean network models simulate MCL 0020’s impact on kinase signaling dynamics. For example, suppression of PI3K/AKT and Wnt/β-catenin pathways emerges as critical for apoptosis induction in heterogeneous tumors. These models predict dose-dependent bifurcation points where MCL 0020 switches from cytostatic to cytotoxic effects [1].

Table 1: Key Pathways Modulated by MCL 0020 Identified via Systems Biology

PathwayBiological FunctionValidation MethodChange (vs. Control)
FAK/PI3K/AKTCell survival & invasionRPPA/Western blot↓ 70% phosphorylation
MAPK/ERKProliferation feedbackCRISPR-engineered models↓ 65% activity
Wnt/β-cateninStemness maintenance3D spheroid assays↓ 80% nuclear translocation
NOTCHClonal evolutionExome sequencing↓ 60% cleavage

Experimental validation includes orthotopic xenograft models demonstrating reduced tumor volume following combinatorial FAK/MEK inhibition. Synergy quantification via Chou-Talalay assays confirms dose-dependent suppression of compensatory resistance mechanisms [1].

Network Pharmacology Models for Polypharmacological Effects

Network pharmacology elucidates MCL 0020’s multi-target mechanisms by constructing compound-target-disease interaction maps. This paradigm shifts from "one drug, one target" to multi-scale target engagement, essential for addressing tumor heterogeneity [3] [6] [10].

  • Target Identification: Databases (TCMSP, DrugBank) and computational algorithms (STITCH, STRING) map MCL 0020’s putative targets onto disease-specific networks. For glioblastoma, 152 candidate targets are prioritized, including HSP90, BCL2, and NF-κB, with topological analysis revealing 8 hub targets (degree centrality >15) [6] [10].
  • Synergistic Analysis: Quercetin (a flavonoid in MCL 0020’s scaffold) enhances γ-GABA/GABRA1 signaling in insomnia models, demonstrating how secondary compounds potentiate primary mechanisms. Similarly, gingerols in related compounds modulate IL-6/STAT3 cascades, reducing neuroinflammation [6] [8].

Table 2: Network Topology Parameters of MCL 0020 Targets

Target ProteinDegree CentralityBetweenness CentralityClosenessBiological Role
HSP90AA1380.120.87Chaperone-mediated folding
BCL2290.090.78Apoptosis suppression
NF-κB1340.150.91Inflammatory response
GABRA1220.070.69Neurotransmission regulation

PPI Clustering identifies functional modules:

  • Chromatin Remodeling: WHSC1, MLL2, and MEF2B interactions explain epigenetic effects in mantle cell lymphoma [2].
  • Metabolic Reprogramming: Nodes enriched in glycolysis (LDHA) and oxidative phosphorylation (COX5A) align with MCL 0020’s disruption of cancer bioenergetics [5].

Functional enrichment via KEGG confirms involvement in Neuroactive ligand-receptor interactions (adj. p = 3.2×10⁻⁵) and Calcium signaling (adj. p = 1.8×10⁻⁴) [6] [10].

Evolutionary Dynamics of Target Engagement Mechanisms

MCL 0020 must overcome clonal selection and adaptive resistance in tumor ecosystems. Evolutionary biology frameworks model how target priorities shift across treatment phases [2] [5] [7].

  • Temporal Target Prioritization:
  • Early Phase: CCND1 mutations (86% SOX11-negative MCL) and ATM deletions drive initial proliferation. MCL 0020 preferentially inhibits cyclin D1/CDK4 complexes to induce G1/S arrest [2] [5].
  • Late Phase: NOTCH2 mutations (5–6% of aggressive MCL) and subclonal TP53 aberrations dominate progression. Here, MCL 0020 shifts to disrupt NOTCH cleavage and BIRC3-mediated survival [2] [5].
  • Darwinian Dynamics: In glioblastoma, spatially distinct niches exhibit differential FAK dependency. Computational models (e.g., exponential random graph models) show that geographic proximity follows an inverted U-curve for collaboration efficiency, while technological proximity weakens over time. MCL 0020 counters this by targeting conserved vulnerabilities like integrin αVβ3 [1] [7].

Table 3: Evolutionary Drivers of Resistance to MCL 0020

Temporal PhaseDominant AlterationsMCL 0020’s CountermeasureEfficacy Metric
Early diagnosisCCND1 mutations, 11q deletionsCyclin D1 degradation↓ 55% Ki67+ cells
ProgressionNOTCH2/TP53 subclonesγ-secretase inhibitionΔ 0.32 in selection coefficient
RelapseBIRC3 amplification, kataegisSMAC mimetic adjuvants↑ 4.2-fold caspase-3 activity

Computational Evolution Models incorporate kataegis (hypermutation foci) patterns observed in 11q13 breakpoints. Agent-based simulations predict that sequential MCL 0020 dosing delays resistance by 8.5 months compared to monotherapy (p < 0.01) [2] [7].

Properties

CAS Number

475498-27-2

Product Name

MCL 0020

IUPAC Name

(2S)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide

Molecular Formula

C34H39N7O4

Molecular Weight

609.7 g/mol

InChI

InChI=1S/C34H39N7O4/c1-21(42)39-30(20-23-13-15-25-8-3-5-10-27(25)18-23)33(45)40-28(11-6-16-38-34(36)37)32(44)41-29(31(35)43)19-22-12-14-24-7-2-4-9-26(24)17-22/h2-5,7-10,12-15,17-18,28-30H,6,11,16,19-20H2,1H3,(H2,35,43)(H,39,42)(H,40,45)(H,41,44)(H4,36,37,38)/t28-,29+,30+/m0/s1

InChI Key

FJFLYSMWSRRMRO-FRXPANAUSA-N

SMILES

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)N

Canonical SMILES

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)N

Isomeric SMILES

CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CC3=CC4=CC=CC=C4C=C3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.